molecular formula C7H8ClN3O B7580642 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide

Cat. No. B7580642
M. Wt: 185.61 g/mol
InChI Key: LASIXEOBEUBLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound that has garnered significant interest in scientific research. This compound has been studied for its potential use in various applications, including medical, agricultural, and industrial fields. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the biosynthesis of essential cellular components in both plants and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has no significant toxicity to mammals at the recommended doses. However, it has been shown to cause skin irritation in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide in lab experiments is its selective activity against certain plant and fungal species. This makes it a useful tool for studying the biology and biochemistry of these organisms.
One limitation of using 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide in lab experiments is its potential environmental impact. As a herbicide, it may have unintended effects on non-target organisms and ecosystems.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide. One area of interest is its potential use as a treatment for fungal infections in humans. Further studies are needed to determine its efficacy and safety in this application.
Another area of interest is its potential use as a tool for studying the biosynthesis of essential cellular components in plants and fungi. Further studies are needed to fully understand its mechanism of action and its potential applications in this field.
In conclusion, 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound that has potential applications in various scientific research fields. Its selective activity against certain plant and fungal species makes it a useful tool for studying the biology and biochemistry of these organisms. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has been extensively studied for its potential use in various scientific research applications. One area of interest is its potential as a herbicide. Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has selective herbicidal activity against broadleaf weeds.
Another area of interest is its potential as an antifungal agent. Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

2-chloro-N-(6-methylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-5-2-6(10-4-9-5)11-7(12)3-8/h2,4H,3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIXEOBEUBLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-pyrimidin-4-yl amine (545 mg) was suspended in DCE (5 mL) and chloroacetylchloride (0.4 mL) was added dropwise. The reaction was heated in a microwave at 80° C. for 5 mins. The reaction mixture was cooled, filtered and a solid obtained. The reaction was repeated a second time and both batches of solid were combined, washed with dichloromethane then suspended in dichloromethane and sat. NaHCO3 (aq.) was added. The organic phase was collected and the aqueous layer extracted with dichloromethane (×2). The combined organic layer was dried over sodium sulphate and concentrated. The crude product was purified by silica gel chromatography eluting with 0-10% MeOH/dichloromethane to give the sub-titled compound as a yellow solid (120 mg).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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